1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide
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Overview
Description
1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polyamides Containing Nucleobases
Research has explored the synthesis of polyamides containing uracil and adenine by reacting uracil and adenine with dimethyl methylenesuccinate, leading to compounds that could have applications in materials science and biotechnology. These polyamides, with molecular weights ranging from 1000–5000, were found to be water-soluble under certain conditions, indicating potential for biomedical applications such as drug delivery systems (Hattori & Kinoshita, 1979).
Novel Heterocyclic Compounds as Anti-inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated for their COX-1/COX-2 inhibition capabilities, offering a new avenue for the development of pain management and anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Inhibitors of Soluble Epoxide Hydrolase
A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which were derived from high-throughput screening. These compounds, particularly those with triazine heterocycle modifications, displayed potent inhibition of soluble epoxide hydrolase and good oral exposure. Such inhibitors are relevant in the research of cardiovascular diseases and inflammation (Thalji et al., 2013).
Piperidinium Derivatives for Synthesis of Heterocycles
Piperidinium derivatives have been utilized in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing a method for creating complex heterocycles that could have applications in medicinal chemistry and drug design (Dotsenko, Krivokolysko, & Litvinov, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is an ion channel that acts as a sensor for chemical irritants, pain, and cold .
Mode of Action
The compound acts as a selective TRPA1 channel blocker . It antagonizes the calcium influx evoked by formalin and other compounds, thereby inhibiting the activation of the TRPA1 channel .
Result of Action
The blockade of the TRPA1 channel by this compound can lead to a reduction in pain and inflammation . This is because TRPA1 is involved in the perception of pain and the process of inflammation. Therefore, the compound’s action on TRPA1 can have analgesic (pain-relieving) and anti-inflammatory effects .
Properties
IUPAC Name |
1-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-25-20-18(21(30)26(2)22(25)31)28(13-8-15-6-4-3-5-7-15)17(24-20)14-27-11-9-16(10-12-27)19(23)29/h3-7,16H,8-14H2,1-2H3,(H2,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKGWJHOQQYGAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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